

# Benchmarking Carotegrast methyl's performance against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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# A Comparative Analysis of Carotegrast Methyl for Ulcerative Colitis

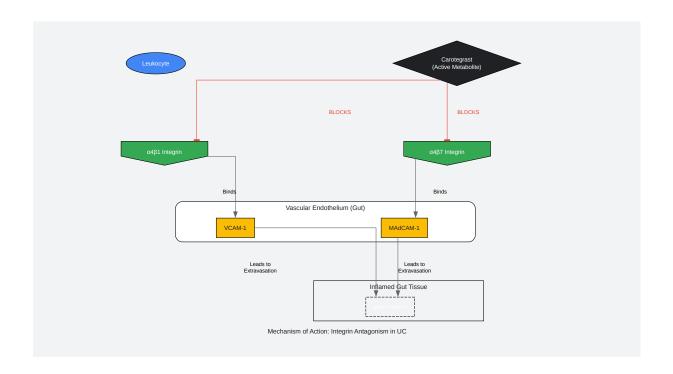
For Researchers, Scientists, and Drug Development Professionals: An In-depth Benchmarking Guide

**Carotegrast methyl** (Carogra®) emerges as a novel, orally administered small-molecule α4-integrin antagonist for the treatment of moderately active ulcerative colitis (UC). Having received its first approval in Japan, it presents a new therapeutic avenue for patients with an inadequate response to conventional therapies such as 5-aminosalicylic acid (5-ASA).[1][2][3] This guide provides a comprehensive comparison of **Carotegrast methyl** against established industry standards, supported by clinical trial data and detailed experimental methodologies.

## **Mechanism of Action: A Targeted Approach**

Carotegrast methyl is a prodrug that is converted to its active form, carotegrast, in the liver.[3] Its therapeutic effect stems from the inhibition of  $\alpha 4$ -integrins, specifically  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$ .[1] This action blocks the interaction between leukocytes and endothelial cell adhesion molecules —VCAM-1 and MAdCAM-1, respectively. By preventing immune cell adhesion and migration into the intestinal mucosa, Carotegrast methyl effectively reduces gut inflammation. This targeted mechanism is a key area of modern therapeutic development for inflammatory bowel disease (IBD).





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Mechanism of Carotegrast methyl in blocking leukocyte migration.

## **Comparative Performance Against Industry Standards**

The treatment landscape for moderate-to-severe UC includes biologics like the anti-integrin Vedolizumab and targeted synthetic small molecules such as the JAK inhibitors Tofacitinib and Upadacitinib. The following tables present a comparative overview of **Carotegrast methyl**'s Phase 3 induction data against the pivotal trial data of these key competitors.

Disclaimer: The data presented below is derived from separate clinical trials and does not represent a head-to-head comparison. Efficacy and safety can vary based on study design, patient populations, and other factors.



**Table 1: Mechanism and Administration** 

Drug	Target	Molecule Type	Administration	
Carotegrast methyl	α4β1 and α4β7 Integrin	Small Molecule	Oral	
Vedolizumab	α4β7 Integrin	Monoclonal Antibody	Intravenous (IV)	
Tofacitinib	Janus Kinase (JAK)	Small Molecule	Oral	
Upadacitinib	Janus Kinase 1 (JAK1)	Small Molecule	Oral	

Table 2: Clinical Efficacy (Induction Therapy at Week 8)

Drug (Trial)	Dosage	Clinical Remissi on	Placebo	Clinical Respons e	Placebo	Endosco pic Improve ment	Placebo
Carotegr ast methyl (AJM300/ CT3)	960 mg, 3x daily	N/A	N/A	45%	21%	41.2%	22.8%
Vedolizu mab (GEMINI 1)	300 mg IV	16.9%	5.4%	47.1%	25.5%	40.9%	24.3%
Tofacitini b (OCTAVE 1 & 2)	10 mg, 2x daily	18.5% / 16.6%	8.2% / 3.6%	55.3% / 54.4%	28.6% / 29.8%	31.3% / 28.4%	15.6% / 11.6%
Upadaciti nib (U- ACHIEV E)	45 mg, 1x daily	26.1%	4.8%	79.0%	41.6%	36%	7%



\*Primary endpoint for the **Carotegrast methyl** trial was Clinical Response, defined by Mayo score.

**Table 3: Safety Profile (Common Adverse Events)** 

Drug	Common Adverse Events Reported in Trials
Carotegrast methyl	Nasopharyngitis, headache, nausea. Incidence of AEs was similar to placebo.
Vedolizumab	Nasopharyngitis, headache, arthralgia, nausea.
Tofacitinib	Increased risk of infections (especially herpes zoster), increased blood cholesterol, nasopharyngitis.
Upadacitinib	Acne, creatine phosphokinase elevation, nasopharyngitis, upper respiratory tract infections.

#### **Experimental Protocols and Workflows**

The evaluation of new therapies for ulcerative colitis relies on standardized clinical trial methodologies. The primary measure of disease activity is typically the Mayo Score, a composite index assessing stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.

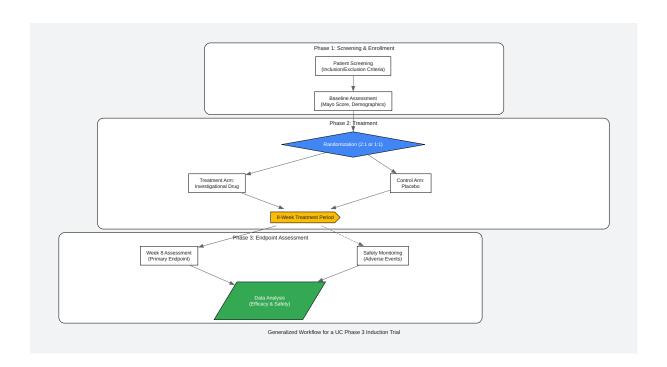
# **Key Experiment: Phase 3 Induction Trial (AJM300/CT3 for Carotegrast methyl)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study conducted in Japan.
- Patient Population: 203 patients with moderately active UC (Mayo score of 6-10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to 5-ASA therapy.
- Intervention: Patients were randomized to receive either **Carotegrast methyl** (960 mg) or a placebo, administered orally three times a day for 8 weeks.



- Primary Endpoint: The proportion of patients achieving a clinical response at week 8. A
  clinical response was defined as a decrease in the Mayo score of ≥3 points and ≥30% from
  baseline, plus a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal
  bleeding subscore of 0 or 1.
- Secondary Endpoints: Included endoscopic improvement (Mayo endoscopic subscore of 0 or 1) and endoscopic remission (Mayo endoscopic subscore of 0).

The workflow for such a clinical trial follows a structured progression from patient recruitment to final analysis.



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- To cite this document: BenchChem. [Benchmarking Carotegrast methyl's performance against industry standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664470#benchmarking-carotegrast-methyl-s-performance-against-industry-standards]

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